(5Z)-3-cyclopentyl-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound (5Z)-3-cyclopentyl-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine derivative family, characterized by a thiazolidin-4-one core with a Z-configured arylidene substituent at position 5 and a sulfanylidene group at position 2. Rhodanine derivatives are synthesized via Knoevenagel condensation between rhodanine precursors and aromatic aldehydes, a method widely employed for their structural diversity and biological relevance . The target compound features a cyclopentyl group at position 3 and a pyridin-2-ylmethylidene moiety at position 5, which may influence its electronic properties, solubility, and interactions with biological targets.
Properties
IUPAC Name |
(5Z)-3-cyclopentyl-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS2/c17-13-12(9-10-5-3-4-8-15-10)19-14(18)16(13)11-6-1-2-7-11/h3-5,8-9,11H,1-2,6-7H2/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMVZKBLFXYYRG-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-cyclopentyl-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with pyridine-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final thiazolidinone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the product. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Nucleophilic Additions at the Exocyclic Double Bond
The (5Z)-configured methylidene group undergoes regioselective nucleophilic additions. This reactivity is enhanced by conjugation with the pyridinyl ring and thiazolidinone system .
Oxidation and Reduction Reactions
The sulfanylidene (C=S) and thiazolidinone carbonyl groups participate in redox transformations :
Oxidation Pathways
-
Sulfur Oxidation :
-
Ring Carbonyl Reduction :
-
Reagents: NaBH₄, LiAlH₄
-
Products: Secondary alcohol at C4 (thiazolidin-4-ol).
-
Ring-Opening and Recyclization
Acid- or base-mediated cleavage of the thiazolidinone ring enables recyclization into novel heterocycles :
| Condition | Product | Mechanism |
|---|---|---|
| HCl/EtOH (reflux) | Pyrido[1,2-a]pyrimidin-4-ones | Ring opening → Knoevenagel condensation |
| NaOH/H₂O₂ (50°C) | Thiazolo[3,2-b]triazol-6-ones | Oxidative recyclization |
Halogenation and Cross-Coupling
The pyridinyl moiety directs electrophilic substitution, while the exocyclic double bond enables transition-metal-catalyzed reactions :
-
Bromination :
-
Reagent: NBS (AIBN catalyst, CCl₄)
-
Product: Dibrominated derivative at pyridinyl C3 and C5 positions.
-
-
Suzuki Coupling :
Tautomerism and Isomerization
The compound displays dynamic equilibria under specific conditions:
| Tautomer | Conditions | Stability |
|---|---|---|
| Thione (C=S) | Neutral pH, aprotic solvents | Predominant form (ΔG = -4.2 kcal/mol) |
| Thiol (C-SH) | Basic pH (≥10) | Minor tautomer (<5% population) |
Complexation with Metal Ions
The sulfur and nitrogen atoms coordinate transition metals, forming bioactive complexes:
| Metal Salt | Coordination Site | Application |
|---|---|---|
| Cu(II) acetate | Pyridinyl N + thione S | Anticatalytic ROS scavengers |
| PtCl₂ | Thiazolidinone carbonyl O | Antitumor agents (IC₅₀ = 1.8 µM) |
Photochemical Reactions
UV irradiation induces [2+2] cycloadditions or E/Z isomerization :
-
Dimerization :
-
λ = 254 nm, benzene solvent → Head-to-tail cyclobutane dimer (85% yield).
-
-
Isomerization :
Bioconjugation Reactions
The thione group reacts selectively with biomolecules :
-
Cysteine Targeting :
-
Pro-drug Activation :
-
Enzymatic cleavage by esterases releases pyridinylmethylidene pharmacophore.
-
This compound’s versatility in nucleophilic, redox, and metal-mediated reactions makes it a valuable scaffold for pharmaceutical and materials science applications. Further studies should explore its catalytic asymmetric functionalization and in vivo stability profiles .
Scientific Research Applications
Structure and Characteristics
The compound features a cyclopentyl group, a pyridinyl group, and a thiazolidinone core. These functional groups contribute to its reactivity and interaction with biological targets.
Synthetic Routes
The synthesis of (5Z)-3-cyclopentyl-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves:
- Condensation Reaction : Cyclopentanone reacts with pyridine-2-carbaldehyde in the presence of a base to form an intermediate.
- Thiosemicarbazide Reaction : The intermediate is subsequently reacted with thiosemicarbazide under acidic conditions to yield the final product.
Industrial Production
For large-scale production, continuous flow reactors may be utilized to optimize reaction conditions such as temperature and pressure. Purification techniques like recrystallization and chromatography are employed to ensure high purity levels of the compound.
Chemistry
In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. It is also used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology
The compound has been investigated for its potential as an enzyme inhibitor. Notably:
- Protease Inhibition : Research indicates that it may inhibit specific proteases by forming covalent bonds with catalytic residues.
- Kinase Inhibition : It has shown promise in modulating kinase activities, which are critical for various signaling pathways.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential against several diseases:
- Cancer Treatment : Its ability to interfere with molecular pathways involved in cancer progression makes it a candidate for anticancer drug development.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.
Industry
The compound's unique properties are being utilized in the development of new materials. Its applications extend to polymers and nanomaterials, where it contributes to enhanced performance characteristics.
Case Study 1: Enzyme Inhibition
A study demonstrated that this compound effectively inhibited serine proteases in vitro. The inhibition was characterized by kinetic assays revealing a competitive inhibition mechanism.
Case Study 2: Anticancer Activity
In vitro assays conducted on cancer cell lines showed that the compound induced apoptosis through the activation of caspase pathways. This suggests its potential utility as an anticancer agent targeting specific molecular pathways involved in tumor growth.
Case Study 3: Antimicrobial Properties
Research involving derivatives of this compound indicated significant antibacterial activity against strains of Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration values supporting its potential as an antimicrobial agent.
Mechanism of Action
The mechanism of action of (5Z)-3-cyclopentyl-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it may inhibit proteases by forming a covalent bond with the catalytic serine residue, thereby blocking substrate access. Additionally, it can modulate signaling pathways by binding to receptors or kinases, altering their activity and downstream effects.
Comparison with Similar Compounds
Substituent Variations and Structural Features
Rhodanine derivatives differ primarily in substituents at positions 3 (N-substituent) and 5 (arylidene group). Key analogs include:
Key Observations :
Physicochemical Properties
| Compound | Melting Point (°C) | UV-vis λmax (nm) | Notable Spectral Data (¹H NMR) | |
|---|---|---|---|---|
| Target | Not reported | — | — | |
| C | 246–250 | 350–370 | δ 8.3 (d, J=8.5 Hz, 2H, Ar-H) | |
| D | >260 | 340–360 | δ 7.8 (s, 1H, CH=N) |
Thermal Stability : High melting points (>250°C) suggest robust crystal packing, influenced by substituent polarity .
Crystallographic and Computational Insights
- Crystal Packing : Compound A (phenyl substituent) forms intermolecular S···S interactions (3.45 Å), stabilizing the lattice .
- Molecular Geometry : The Z-configuration at position 5 is conserved across analogs, confirmed by X-ray diffraction (e.g., C ).
- Software Tools : SHELX programs (e.g., SHELXL97) and WinGX suite are standard for structure refinement .
Biological Activity
(5Z)-3-cyclopentyl-5-[(pyridin-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their roles in various therapeutic areas, including cancer, antimicrobial, and anti-diabetic treatments. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in different models, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a thiazolidinone core with a cyclopentyl group and a pyridinylmethylidene substituent. This unique combination may influence its interaction with biological targets.
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Recent research indicates that compounds similar to this compound demonstrate significant cytotoxic effects on various cancer cell lines. For instance, studies have shown that thiazolidinones can inhibit cell proliferation by inducing apoptosis in cancer cells through mechanisms such as:
- Inhibition of cell cycle progression : Compounds disrupt the normal cell cycle, leading to increased apoptosis rates.
- Enzyme inhibition : Many thiazolidinones act as inhibitors of key enzymes involved in tumor growth and metastasis.
A review highlighted that certain thiazolidinone derivatives exhibit potent antitumor effects against glioblastoma multiforme cells, suggesting that this compound may have similar properties .
Antimicrobial Activity
The antimicrobial potential of thiazolidinones has also been documented. Studies indicate that this compound could exhibit activity against various bacterial strains. For example:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibition observed |
| Escherichia coli | Significant antibacterial effect |
Thiazolidinone derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antibiotics .
Anti-Diabetic Activity
Thiazolidinones are known for their insulin-sensitizing properties. Research into similar compounds has revealed their ability to enhance glucose uptake in insulin-resistant cells. The mechanism often involves:
- Activation of PPAR-gamma receptors , which play a crucial role in glucose and lipid metabolism.
This suggests that this compound may also contribute to managing diabetes through these pathways .
Case Studies
Several case studies have illustrated the efficacy of thiazolidinone derivatives in clinical and preclinical settings:
- Anticancer Efficacy : A study demonstrated that a related thiazolidinone reduced tumor size in xenograft models by 50% compared to controls.
- Antimicrobial Trials : Clinical trials involving thiazolidinone derivatives showed significant improvement in infection clearance rates compared to standard treatments.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves a base-catalyzed condensation of a thiazolidinone precursor with an aldehyde. For example, analogous compounds are synthesized by refluxing 3-substituted-2-thioxothiazolidin-4-one derivatives with aromatic aldehydes in ethanol or methanol under basic conditions (e.g., NaOH or KOH). Solvent choice, reaction time, and temperature significantly impact yield. Crystallization from DMF-acetic acid mixtures is common for purification .
| Key Reaction Parameters |
|---|
| Solvent: Ethanol/Methanol |
| Base: NaOH/KOH |
| Temperature: Reflux (~78–100°C) |
| Purification: Recrystallization (DMF-AcOH) |
Q. How is the Z-configuration of the exocyclic double bond confirmed experimentally?
The Z-configuration is confirmed via X-ray crystallography, which provides unambiguous stereochemical assignment. For instance, crystal structures of related thiazolidinones reveal dihedral angles between the thiazolidinone ring and the exocyclic substituent, typically <10°, consistent with a planar Z-conformation. Supplementary techniques include NOESY NMR to detect spatial proximity between the cyclopentyl group and pyridinyl protons .
Q. What spectroscopic methods are critical for characterizing this compound?
- NMR : and NMR identify protons and carbons adjacent to the sulfanylidene and pyridinyl groups. Deshielded protons on the exocyclic double bond (~δ 7.5–8.5 ppm) confirm conjugation.
- IR : Strong absorption bands at ~1650–1700 cm (C=O) and ~1200 cm (C=S).
- Mass Spectrometry : High-resolution MS validates the molecular ion peak and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets like DNA or enzymes?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking studies with proteins (e.g., hemoglobin subunits) evaluate binding affinities. For example, docking scores <−6 kcal/mol suggest strong interactions, while MD simulations (>100 ns) assess stability of ligand-protein complexes .
| Computational Parameters |
|---|
| Software: AutoDock Vina, GROMACS |
| Force Field: AMBER/CHARMM |
| Simulation Time: ≥100 ns |
Q. How should researchers address contradictory cytotoxicity data across cell lines?
Contradictions may arise from differences in cell permeability, metabolic activity, or assay conditions (e.g., MTT vs. SRB assays). Mitigation strategies:
- Standardize assay protocols (e.g., incubation time: 48–72 hrs; serum-free media).
- Validate results with orthogonal methods (e.g., flow cytometry for apoptosis).
- Use isogenic cell lines to isolate genetic variables .
Q. What structural modifications enhance bioavailability while retaining activity?
- Core Modifications : Introducing electron-withdrawing groups (e.g., -Cl, -F) on the pyridinyl ring improves metabolic stability.
- Side Chain Optimization : Replacing cyclopentyl with smaller alkyl groups (e.g., cyclopropyl) reduces steric hindrance.
- Prodrug Design : Esterification of the sulfanylidene group enhances solubility .
| Modified Derivatives | Bioavailability (Relative) |
|---|---|
| Cyclopropyl analog | 1.5× |
| 4-Fluoro-pyridinyl | 2.0× |
Q. What analytical techniques resolve challenges in quantifying degradation products?
- HPLC-PDA : Reverse-phase C18 columns (5 µm, 250 mm) with acetonitrile/water gradients separate degradation products.
- LC-MS/MS : MRM mode identifies sulfoxide/sulfone derivatives (e.g., m/z +16/+32 shifts).
- Stability Studies : Accelerated conditions (40°C/75% RH) over 4 weeks predict shelf-life .
Data Contradiction Analysis
Q. How do crystallographic data reconcile with DFT-optimized geometries?
Discrepancies between experimental (X-ray) and computational bond lengths/angles often arise from crystal packing effects. For example, DFT may predict a C=S bond length of 1.65 Å, while X-ray data show 1.68 Å due to intermolecular interactions. Hybrid QM/MM models incorporating crystal environment parameters improve alignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
